5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide
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Overview
Description
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Preparation Methods
The synthesis of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with oxetan-3-amine. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. Common synthetic routes include:
Aminolysis of Acyl Chlorides: This method involves the reaction of 5-chloropyrazine-2-carboxylic acid chloride with oxetan-3-amine under controlled conditions.
Cyclization Reactions: These reactions involve the formation of the oxetane ring through cyclization of appropriate precursors.
Chemical Reactions Analysis
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and reduced forms.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-chloropyrazine-2-carboxylic acid and oxetan-3-amine.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing and reducing agents for oxidation and reduction reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antitumor agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound is used in the synthesis of other pyrazine derivatives, which have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may interact with enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
3-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide: This compound has a similar structure but with the chlorine atom at a different position on the pyrazine ring.
5-chloro-N-(benzyl)pyrazine-2-carboxamide: This compound has a benzyl group instead of the oxetane ring, leading to different biological activities.
6-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide: This compound has the chlorine atom at the 6-position instead of the 5-position, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxetane ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-N-(oxetan-3-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-2-10-6(1-11-7)8(13)12-5-3-14-4-5/h1-2,5H,3-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSZZXNSDOHMSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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